molecular formula C11H14N4O4 B613789 7-Deaza-2'-desoxiguanosina CAS No. 86392-75-8

7-Deaza-2'-desoxiguanosina

Número de catálogo B613789
Número CAS: 86392-75-8
Peso molecular: 266.25 g/mol
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-Deaza-2’-deoxyguanosine is a pyrrolopyrimidine . It has a molecular formula of C11H14N4O4 and a molecular weight of 266.25 g/mol . It is also known by other names such as 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one .


Synthesis Analysis

The 7-tripropargylamine-7-deaza-2’-deoxyguanosine containing two terminal triple bonds in the side chain was synthesized by the Sonogashira cross-coupling reaction from the corresponding 7-iodo nucleoside . Oligonucleotides incorporating 7-(octa-1,7-diynyl) derivatives of 8-aza-7-deaza-2’-deoxyguanosine were prepared by solid-phase synthesis .


Molecular Structure Analysis

The sugar pucker of the 2’-deoxyribofuranosyl moiety is C2’-endo-C3’-exo, 2T3 (S-type). The orientation of the exocyclic C4’-C5’ bond is +sc (gauche). The propynyl group is linear and coplanar with the nucleobase moiety .


Chemical Reactions Analysis

7-Deaza-2’-deoxyguanosine allows PCR and sequencing reactions from CpG islands . The use of this analog improves PCR yields . The positional impact of phenyl or phenyltriazolyl residues on the properties of 7-deaza-2’-deoxyguanosine, such as fluorescence, sugar conformation, and stability in DNA and DNA-RNA double helixes was studied .


Physical And Chemical Properties Analysis

7-Deaza-2’-deoxyguanosine has a density of 1.9±0.1 g/cm3, a boiling point of 621.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 61.5±0.5 cm3, a polar surface area of 122 Å2, and a molar volume of 139.5±7.0 cm3 .

Aplicaciones Científicas De Investigación

Sistemas de Modificación del ADN

7-Deaza-2’-desoxiguanosina: juega un papel en la elucidación funcional y estructural de los sistemas de modificación del ADN. Es un producto de la vía de modificación de tRNA de queuosina bacteriana y del grupo de genes dpd. Este grupo codifica proteínas que son parte del sistema de restricción-modificación Dpd presente en diversas bacterias {svg_1}. El estudio de estos sistemas puede conducir a una mejor comprensión de la regulación genética y los mecanismos de defensa bacteriana.

Amplificación por PCR

El compuesto se utiliza en la amplificación por PCR para superar los problemas relacionados con la estructura del ADN. Específicamente, ayuda en la amplificación del ADN por PCR, lo cual es particularmente útil cuando se trata de secuencias ricas en GC que pueden formar estructuras secundarias complejas {svg_2}. Esta aplicación es crucial para la investigación genética y el diagnóstico.

Secuenciación de ADN rico en GC

7-Deaza-2’-desoxiguanosina: se utiliza en los métodos de secuenciación por terminación de cadena dideoxi. Reemplaza dGTP para prevenir problemas de compresión durante la electroforesis en gel, que a menudo se encuentran al secuenciar tramos de ADN ricos en GC {svg_3}. Esto permite obtener resultados de secuenciación más precisos en estudios genómicos.

Investigación de Biología Molecular

En biología molecular, la 7-Deaza-2’-desoxiguanosina se utiliza como un agente de lisis para evaluar su eficacia en la lisis celular directa, la estabilidad del ARN y la compatibilidad con la PCR cuantitativa en tiempo real de transcripción inversa. Esto es especialmente importante en los análisis de muestras con un pequeño número de células {svg_4}.

Estudios Enzimáticos

El compuesto está involucrado en el estudio de actividades enzimáticas como la actividad ATPasa, que es esencial para la inserción del nucleósido modificado en el ADN. Comprender estos procesos enzimáticos es vital para comprender cómo se procesa y mantiene la información genética {svg_5}.

Investigación Antibacteriana

7-Deaza-2’-desoxiguanosina: también es significativa en la investigación antibacteriana. Al estudiar su papel en la modificación del ADN bacteriano, los investigadores pueden desarrollar nuevas estrategias para atacar las infecciones bacterianas, lo que podría conducir a la creación de nuevos antibióticos {svg_6}.

Safety and Hazards

When handling 7-Deaza-2’-deoxyguanosine, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLMNDDPTZJHQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006781
Record name 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86392-75-8
Record name 7-Deaza-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86392-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Deaza-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086392758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEAZA-2'-DEOXYGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7668FG8W4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of substituents at the 7-position of the c7dG nucleobase impact duplex stability?

A2: Research shows that the introduction of various substituents at the 7-position of c7dG can significantly affect the stability of the resulting DNA duplex. For example, while the incorporation of 7-deaza-2'-deoxyguanosine generally destabilizes DNA duplexes, the addition of a 7-methyl group to this structure, creating 7-deaza-2′-deoxy-7-methylguanosine, increases duplex stability compared to unmodified 7-deaza-2′-deoxyguanosine. [] In another study, 7-propynyl-7-deaza-2'-deoxyguanosine demonstrated enhanced duplex stability attributed to the increased polarizability and hydrophobicity of the propynyl group. []

Q2: Can the 7-position of c7dG be further functionalized for applications like DNA labeling?

A3: Yes, the 7-position of c7dG serves as a versatile platform for incorporating various functional groups. Studies have successfully introduced aminoalkynyl groups at this position, allowing for post-synthetic modifications like attaching fluorescent labels or other moieties. [] This functionalization strategy is valuable for applications such as DNA labeling and bioconjugation.

Q3: Does the introduction of a propynyl group at the 7-position of 8-aza-7-deaza-2'-deoxyguanosine (3b) lead to a more stable duplex compared to its bromo counterpart (4c)?

A4: Yes, studies have shown that the propynyl derivative (4b) forms a more stable duplex than the bromo nucleoside (4c). This enhanced stability is attributed to the increased polarizability of the nucleobase and the hydrophobic nature of the propynyl group. []

Q4: How does the size and position of clickable residues on purine-purine base pairs influence molecular recognition?

A5: Research on purine-purine base pairs, specifically those containing isoguanosine and 8-aza-7-deazaisoguanosine, demonstrates that the size and position of clickable residues are crucial for molecular recognition. Side chains attached to the 7-position of 8-aza-7-deazaisoguanine, when paired with guanine or 5-aza-7-deazaguanine, are well-accommodated within the DNA structure. In contrast, functionalizing the 8-position of isoguanine with similar residues destabilizes the DNA. This difference highlights the importance of considering steric effects and potential interactions within the DNA groove when designing modified base pairs. []

Q5: How does the presence of c7dG in DNA affect its stability under PCR conditions?

A6: Incorporating c7dG into DNA, particularly in GC-rich regions prone to forming secondary structures, can improve the efficiency and specificity of PCR amplification. [, ] This is because the modified base disrupts the formation of stable secondary structures that can interfere with polymerase activity.

Q6: Does c7dG influence the stability of DNA towards enzymatic degradation?

A7: Studies show that incorporating c7dG can enhance the resistance of DNA to enzymatic degradation. This protection is attributed to the alteration of the DNA major groove caused by the 7-deazapurine base, disrupting the recognition or binding of certain endonucleases. []

Q7: Can c7dG be used to modulate the activity of enzymes that interact with DNA?

A8: Yes, the incorporation of c7dG into DNA can significantly impact the activity of enzymes that interact with DNA. For example, studies have shown that the presence of c7dG within the recognition sequence of certain restriction endonucleases can inhibit their activity, highlighting its potential as a tool for studying and manipulating DNA-protein interactions. [, ]

Q8: How does the incorporation of c7dG affect the ability of oligonucleotides to form triple helices?

A9: Research indicates that the substitution of 7-deaza-2'-deoxyguanosine for guanine in oligonucleotides designed to form triple helices can significantly decrease their ability to do so. This finding suggests that the N7 nitrogen of guanine plays a crucial role in stabilizing triple helix formation. [, ]

Q9: How is c7dG used in DNA sequencing?

A10: c7dG is a valuable tool in DNA sequencing, particularly in resolving gel compressions caused by the formation of secondary structures in GC-rich regions. [] Replacing dGTP with 7-deaza-2'-deoxyguanosine-5'-triphosphate (c7dGTP) during PCR or sequencing reactions helps to disrupt these structures, resulting in more uniform band intensities and improving the accuracy of base calling. [, , ]

Q10: Can c7dG be used to study the mechanism of telomerase?

A11: Yes, c7dG and its triphosphate form (7-deaza-dGTP) have been used to investigate the mechanism of telomerase, an enzyme responsible for maintaining the ends of chromosomes. Research shows that 7-deaza-dGTP acts as a substrate for telomerase but alters its processivity, resulting in the synthesis of shorter telomeric DNA products. [, ]

Q11: How does the hydration of DNA containing c7dG differ from natural DNA?

A12: Crystallographic and computational studies reveal that DNA containing c7dG, specifically a Dickerson-Drew Dodecamer (DDD) with c7dG and other modified bases, exhibits a significant decrease in hydration compared to the natural DNA sequence. This altered hydration, along with changes in major groove electrostatics, contributes to the increased conformational flexibility observed in the modified DDD. []

Q12: Can molecular modeling be used to explain the fluorescence properties of c7dG derivatives?

A13: Yes, molecular modeling techniques are instrumental in understanding the fluorescence properties of c7dG derivatives. For example, in a study involving the synthesis of a c7dG derivative with two pyrene moieties attached via a tripropargylamine linker, molecular modeling provided insights into the observed excimer fluorescence. The model indicated that only two out of the four pyrene residues in a DNA duplex were positioned close enough to interact and generate the excimer signal. []

Q13: What are the potential applications of c7dG in the development of novel therapeutics?

A14: The unique properties of c7dG make it a promising candidate for developing novel therapeutics. For example, its ability to modulate telomerase activity suggests potential applications in anti-cancer therapies. [, ] Additionally, the incorporation of c7dG into antisense oligonucleotides could enhance their stability and target specificity for gene silencing applications. [, ]

Q14: What are the limitations of using c7dG in biological systems?

A15: Despite its valuable properties, there are limitations to using c7dG in biological systems. Its incorporation can sometimes lead to decreased duplex stability depending on the sequence context. [, ] Moreover, the impact of c7dG on the fidelity of DNA replication and transcription needs further investigation to ensure its safe and effective use in biological applications.

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